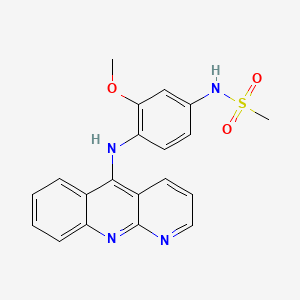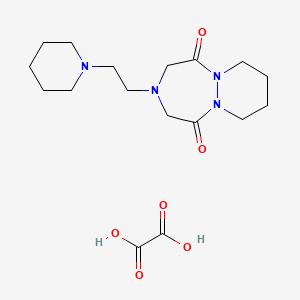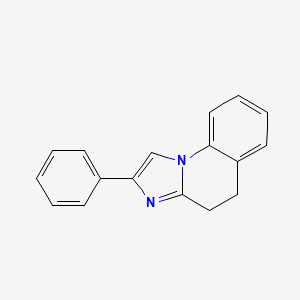
Homostachydrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homostachydrine is an ammonium betaine that is a pipecolic acid zwitterion with methyl groups substituted for the two hydrogens at the nitrogen. It is found in fruits, seeds, and leaves of orange, lemon, and bergamot . This compound has been identified as a substrate of the carnitine/organic cation transporter OCTN1/SLC22A4 .
準備方法
Homostachydrine can be detected using high-performance liquid chromatography (HPLC) electrospray ionization mass spectrometry (ESI-MS) technique, employing a C8 column with 0.1% formic acid in water as a mobile phase . The extraction method is relatively straightforward, involving the isolation of the compound from natural sources such as fruits and seeds.
化学反応の分析
Homostachydrine undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a Bronsted base, capable of accepting a hydron from a donor (Bronsted acid) . The compound’s structure allows it to participate in reactions typical of ammonium betaines and pipecolic acid derivatives.
科学的研究の応用
Homostachydrine has been studied for its potential role in sensitizing pentylenetetrazole-induced seizures in mice . It is a substrate of the OCTN1 transporter, which is expressed in brain neurons and is associated with epilepsy . The compound’s administration has been shown to increase seizure scores and the expression of certain genes in the hippocampus and frontal cortex . Additionally, this compound is found in coffee and can be used as a marker for coffee consumption .
作用機序
Homostachydrine exerts its effects by being a substrate of the OCTN1 transporter. This transporter is involved in the uptake of various compounds, including food-derived antioxidants . The administration of this compound increases the expression of genes related to epilepsy, such as Arc, Egr1, and BDNF, in the brain . This suggests that this compound may play a role in modulating neuronal activity and excitability.
類似化合物との比較
Homostachydrine is structurally similar to pipecolic acid, a precursor in plants . Both compounds have been associated with epilepsy and seizure models, although their effects may vary . Ergothioneine, another compound transported by OCTN1, shares some functional similarities with this compound, particularly in its role as an antioxidant .
特性
CAS番号 |
472-22-0 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
(2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChIキー |
XULZWQRXYTVUTE-ZETCQYMHSA-N |
異性体SMILES |
C[N+]1(CCCC[C@H]1C(=O)[O-])C |
正規SMILES |
C[N+]1(CCCCC1C(=O)[O-])C |
melting_point |
300 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


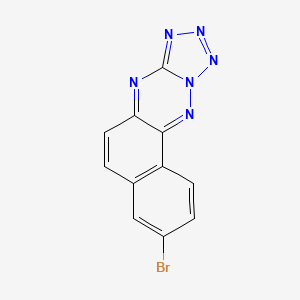


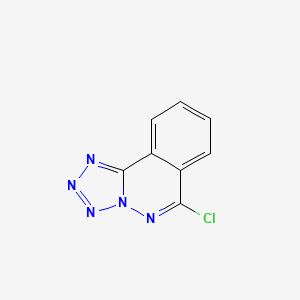

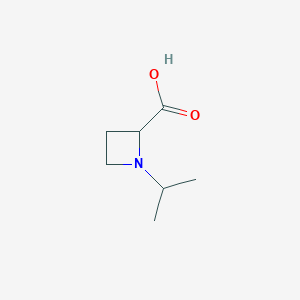

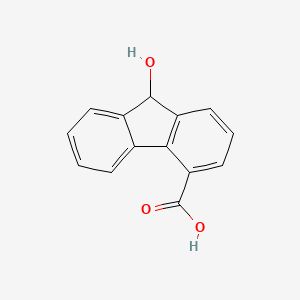
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)
